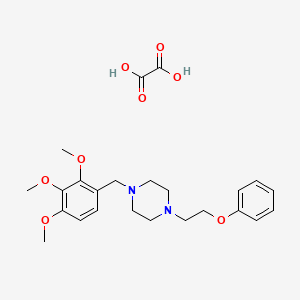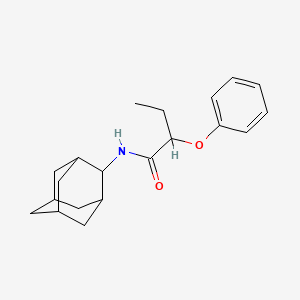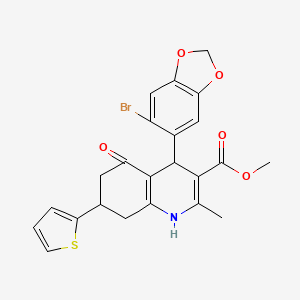![molecular formula C20H24BrNO5 B4074114 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate](/img/structure/B4074114.png)
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate
Vue d'ensemble
Description
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate, also known as BNE, is a chemical compound that has been widely used in scientific research. BNE is a selective ligand for the dopamine D3 receptor and has been found to have potential therapeutic applications for the treatment of drug addiction, depression, and schizophrenia. In
Mécanisme D'action
The mechanism of action of 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. This compound has been found to reduce the release of dopamine in this pathway, which may explain its ability to reduce drug-seeking behavior and have antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the mesolimbic pathway of the brain, which may explain its ability to reduce drug-seeking behavior and have antidepressant and antipsychotic effects. This compound has also been found to increase the release of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate has several advantages for lab experiments. It is a highly selective ligand for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction, depression, and schizophrenia. This compound is also relatively easy to synthesize and can be obtained in high yields and purity. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. This compound is also relatively expensive compared to other ligands for the dopamine D3 receptor.
Orientations Futures
There are several future directions for research on 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate. One area of research is to further explore its potential therapeutic applications. This compound has shown promise as a treatment for drug addiction, depression, and schizophrenia, but more research is needed to determine its effectiveness in humans. Another area of research is to explore the role of the dopamine D3 receptor in other neurological and psychiatric disorders. This compound may have potential as a treatment for other disorders that involve dysfunction of the reward pathway, such as obesity and gambling addiction. Finally, there is a need for the development of new ligands for the dopamine D3 receptor that have longer half-lives and are less expensive than this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It is a selective ligand for the dopamine D3 receptor and has potential therapeutic applications for the treatment of drug addiction, depression, and schizophrenia. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including further exploration of its therapeutic applications and the development of new ligands for the dopamine D3 receptor.
Applications De Recherche Scientifique
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate has been extensively studied for its potential therapeutic applications. It has been found to be a selective ligand for the dopamine D3 receptor, which is involved in the reward pathway of the brain. This compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. This compound has also been found to have antidepressant and antipsychotic effects in animal models, suggesting that it may have potential as a treatment for depression and schizophrenia.
Propriétés
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO.C2H2O4/c19-18-16-8-4-3-7-15(16)9-10-17(18)21-14-13-20-11-5-1-2-6-12-20;3-1(4)2(5)6/h3-4,7-10H,1-2,5-6,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBJDOEANHGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)
![1-[4-(2-sec-butylphenoxy)butyl]azepane oxalate](/img/structure/B4074047.png)
![1-[4-(2-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074058.png)
![1-[2-(2-sec-butylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074063.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)

![1-[4-(2,6-dimethylphenoxy)butyl]azepane oxalate](/img/structure/B4074091.png)

![4-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4074103.png)


![1-[2-(3-bromophenoxy)ethyl]piperazine oxalate](/img/structure/B4074127.png)
![1-[2-(3-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074135.png)